Cas no 35444-06-5 (4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one)

4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one structure
35444-06-5 structure
Product Name:4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one
Numero CAS:35444-06-5
MF:C17H10F6O
MW:344.251125812531
CID:920329
PubChem ID:37143
Update Time:2025-04-19

4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,4-trifluoro-1-(4-phenylphenyl)-3-(trifluoromethyl)but-2-en-1-one
    • 1-(4-Biphenylyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one
    • 4'-Phenyl-4,4,4-trifluoro-3-trifluoromethylcrotonophenone
    • AC1L1X4C
    • AG-F-22664
    • BRN 2300959
    • CROTONOPHENONE, 4'-PHENYL-4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)-
    • CTK4H4549
    • NSC 160255
    • 1-(4-Biphenylyl)-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-one
    • NSC-160255
    • H452QLR958
    • 1-[1,1'-Biphenyl]-4-yl-4,4,4-trifluoro-3-(trifluoromethyl)-2-buten-1-one
    • 2-Buten-1-one, 4'-phenyl-4,4,4-trifluoro-3-(trifluoromethyl)-
    • NSC160255
    • 2-Buten-1-one, 1-[1,1'-biphenyl]-4-yl-4,4,4-trifluoro-3-(trifluoromethyl)-
    • DTXSID30188941
    • 35444-06-5
    • Inchi: 1S/C17H10F6O/c18-16(19,20)15(17(21,22)23)10-14(24)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
    • Chiave InChI: WWNXVJDVYCLEPP-UHFFFAOYSA-N
    • Sorrisi: FC(/C(/C(F)(F)F)=C/C(C1C=CC(=CC=1)C1C=CC=CC=1)=O)(F)F

Proprietà calcolate

  • Massa esatta: 344.0636
  • Massa monoisotopica: 344.06358391g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 447
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.7
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • PSA: 17.07
  • LogP: 5.58730
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.